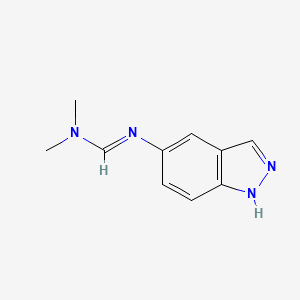

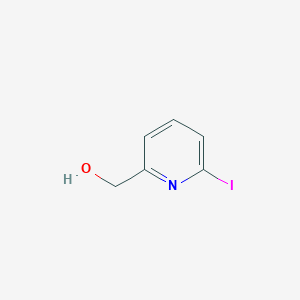

(6-Iodopyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(6-Iodopyridin-2-yl)methanol” is a chemical compound with the empirical formula C6H6INO . It has a molecular weight of 235.02 and is typically in solid form . This compound is often used in early discovery research .

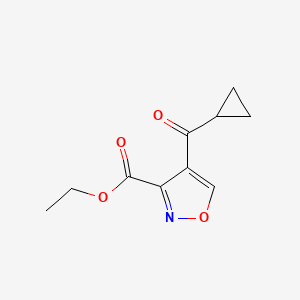

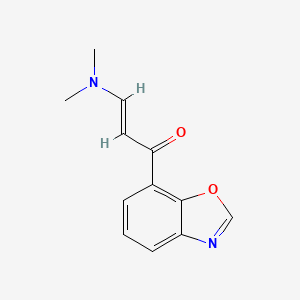

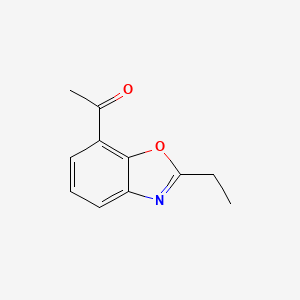

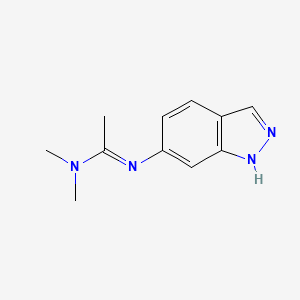

Molecular Structure Analysis

The molecular structure of “(6-Iodopyridin-2-yl)methanol” can be represented by the SMILES stringOCc1cccc(I)n1 . The InChI key for this compound is VUEZKKXLCULZHG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“(6-Iodopyridin-2-yl)methanol” is a solid compound . It has a molecular weight of 235.02 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis of Complex Compounds : A study by Percino et al. (2005) focused on the synthesis of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This process yielded a symmetrical molecule with intramolecular hydrogen bonds, contributing to the understanding of crystal structure stabilization in related compounds (Percino et al., 2005).

Crystal Structure Analysis : Another study by Percino et al. (2007) examined the co-crystal structure of compounds synthesized from 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol. This research contributed to the understanding of crystal structures and their formation in solvent- and catalyst-free reactions (Percino et al., 2007).

Coordination Chemistry and Catalysis

Formation of Helicates and Polymers : Telfer et al. (2008) explored the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts, leading to the formation of helicates, boxes, and polymers. This study provides insights into the role of hydrogen bonding in the formation of complex structures (Telfer et al., 2008).

Analysis of Co-ordination Geometries : Research by Knight et al. (2010) on the synthesis of the ligand tris(2,2'-bipyrid-6-yl) methanol showed its ability to form complexes with transition metals, contributing to the understanding of co-ordination geometries in metal complexes (Knight et al., 2010).

Methanol-Based Studies and Applications

Methanol as a Chemical Feedstock : Research by Moran et al. (2011) highlighted the use of methanol in direct C–C coupling with allenes, showcasing its potential as a renewable chemical feedstock in fine chemical synthesis (Moran et al., 2011).

Methanol in Biomembrane and Proteolipid Studies : A study by Nguyen et al. (2019) demonstrated the impact of methanol on lipid dynamics, providing insights relevant to the study of transmembrane proteins and biological membranes (Nguyen et al., 2019).

Catalysis of Methanol Oxidation : Niu et al. (2016) conducted research on the electro-catalyzing of methanol oxidation, contributing to the development of green fuel cells and high-performance catalytic materials (Niu et al., 2016).

pKa Prediction in Methanol : Miguel et al. (2014) investigated the performance of continuum solvation models in methanol for pKa prediction, which is relevant to chemical reaction studies in methanol as a solvent (Miguel et al., 2014).

Methanol Metabolism in Microorganisms : Witthoff et al. (2015) engineered Corynebacterium glutamicum for methanol metabolism, providing a basis for developing biotechnological processes using methanol as an auxiliary substrate (Witthoff et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(6-iodopyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEZKKXLCULZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640058 |

Source

|

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Iodopyridin-2-yl)methanol | |

CAS RN |

851102-41-5 |

Source

|

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)